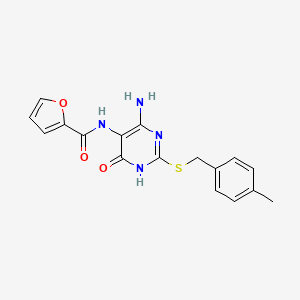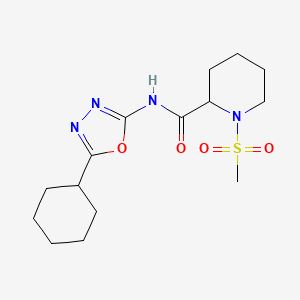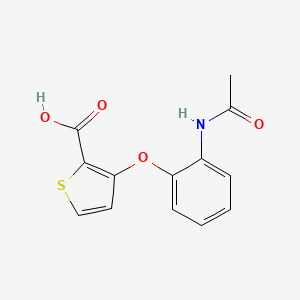
N-(2-Chlorophenyl)-1,1,1-trifluoro-methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents . Sulfonamides have a wide range of medicinal applications, including antibiotic, antidiabetic, and diuretic properties .
Molecular Structure Analysis
The molecular structure of a similar compound, 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide, has been studied . It was found to have a monoclinic crystal structure with specific atomic coordinates .Chemical Reactions Analysis
The chemical reactions of sulfonamides can vary widely depending on the specific compound and conditions. For instance, some sulfonamides can undergo reactions such as hydrolysis, oxidation, and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 2-chloroacetanilide, it has a density of 1.3±0.1 g/cm3, a boiling point of 325.2±25.0 °C at 760 mmHg, and a refractive index of 1.591 .科学的研究の応用
Chemoselective N-Acylation Reagents
N-(2-Chlorophenyl)-1,1,1-trifluoro-methanesulfonamide has been explored for its potential as a chemoselective N-acylation reagent. Studies have shown that derivatives of N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, prepared from similar compounds, exhibit good chemoselectivity, which is crucial for specific reactions in organic synthesis (Kondo et al., 2000).
Reaction with Triphenylphosphine
Research on N-sulfinyltrifluoromethanesulfonamide, closely related to this compound, has shown that its reaction with triphenylphosphine leads to the formation of trifluoro-N-(triphenyl-λ5-phosphanylidene)methanesulfonamide. This highlights its reactivity and potential utility in synthesizing phosphorous-containing compounds (Tolstikova et al., 2010).
Structural Analysis
Structural studies on closely related compounds, such as N-(2,3-Dichlorophenyl)methanesulfonamide, offer insights into the conformation and bonding characteristics of these molecules. Understanding their structural parameters aids in the design of biologically active compounds and in the exploration of their potential applications in medicinal chemistry (Gowda et al., 2007).
Novel Synthetic Approaches
The development of new synthetic methodologies using N,N-dichlorophenylmethanesulfonamide, which shares functional groups with this compound, has led to the creation of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines. These compounds demonstrate high reactivity and have potential applications in various organic transformations (Aizina et al., 2012).
Self-association Studies
Investigations into the self-association behaviors of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solutions have provided valuable information on the interactions and assembly of these molecules. Such studies are fundamental for understanding the solubility, stability, and potential aggregation behavior of these compounds in various solvents (Sterkhova et al., 2014).
Safety and Hazards
The safety and hazards of a specific compound depend on its structure and properties. For a similar compound, N-(2-Chlorophenyl)maleimide, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .
特性
IUPAC Name |
N-(2-chlorophenyl)-1,1,1-trifluoromethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c8-5-3-1-2-4-6(5)12-15(13,14)7(9,10)11/h1-4,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKHMTFZPUNOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23384-02-3 |
Source


|
| Record name | N-(2-Chlorophenyl)-1,1,1-trifluoromethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2849552.png)


![N-(6-bromobenzo[d]thiazol-2-yl)-3-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2849559.png)
![Spiro[3.4]octane-2-sulfonyl chloride](/img/structure/B2849562.png)
![4-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxomorpholine-3-carboxamide](/img/structure/B2849563.png)
![3-(2-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2849565.png)
![2-{[3-(4-tert-butylphenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2849567.png)
![Methyl 1-[(2-aminophenyl)sulfonyl]prolinate](/img/structure/B2849568.png)



![4-methyl-11-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene](/img/structure/B2849574.png)

